N-[3-(trifluoromethyl)phenyl]oxan-4-amine
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Overview
Description
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of N-[3-(trifluoromethyl)phenyl]oxan-4-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of protective groups and subsequent deprotection steps may also be employed to enhance the overall yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]oxan-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, leading to the modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, used as an antidepressant.
Alpelisib: A phosphatidylinositol-3-kinase (PI3K) inhibitor used in cancer treatment.
Uniqueness
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is unique due to its specific combination of a trifluoromethyl group and an oxan-4-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)16-10-4-6-17-7-5-10/h1-3,8,10,16H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAQBBOPSIRPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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